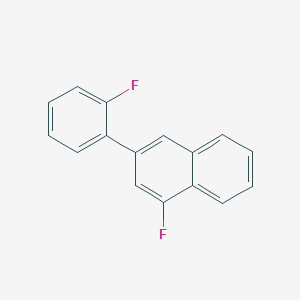

1-Fluoro-3-(2-fluorophenyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F2 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1-fluoro-3-(2-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-11-5-1-2-6-13(11)16(18)10-12/h1-10H |

InChI Key |

QWJKSAZWHDEMPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 3 2 Fluorophenyl Naphthalene

Retrosynthetic Strategies for the Construction of the 1-Fluoro-3-(2-fluorophenyl)naphthalene Framework

Retrosynthetic analysis of this compound suggests several strategic disconnections to simplify the molecule into readily available starting materials. The most logical primary disconnection is at the C3-C1' bond between the naphthalene (B1677914) core and the 2-fluorophenyl ring. This approach simplifies the target into a 3-functionalized-1-fluoronaphthalene derivative and a (2-fluorophenyl)metallic or boronic acid species, pointing towards a transition metal-catalyzed cross-coupling reaction as the key final step.

An alternative strategy involves dissecting the naphthalene ring itself. This can be envisioned through a [4+2] cycloaddition or a benzannulation reaction, where the precursors would be a suitably substituted benzene (B151609) derivative and a four-carbon component. For instance, a retrosynthetic path could lead back to a fluorinated ortho-alkynylacetophenone derivative that undergoes a domino reaction to form the naphthalene core. acs.org A further approach might deconstruct the molecule via ring-expansion methodologies, starting from a substituted indene precursor. nih.gov Each of these strategies presents distinct challenges and advantages regarding regioselectivity and the sequence of introducing the two fluorine atoms.

Regioselective Construction of the Naphthalene Ring System

The regioselective synthesis of polysubstituted naphthalenes is a central theme in organic chemistry, with numerous methods developed to control the placement of functional groups. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Annulation (e.g., Palladium-Catalyzed Cycloadditions, Benzannulations)

Transition metals, particularly palladium, have been extensively used in the synthesis of naphthalene derivatives. thieme-connect.comthieme-connect.com Palladium-catalyzed carboannulation provides a powerful route to substituted naphthalenes. For example, the reaction of internal alkynes with o-allylaryl halides in the presence of a palladium catalyst can yield naphthalenes in good to excellent yields. thieme-connect.comthieme-connect.com Another potent strategy involves the palladium-catalyzed annulation between 1-bromo-2-vinylbenzene derivatives and alkynes. thieme-connect.com

In the context of this compound, a plausible route would involve the palladium-catalyzed reaction of a 2-alkynyl-1-fluorobenzene derivative with a suitable coupling partner that would form the second ring.

| Reaction Type | Catalyst System | Substrates | Yield (%) | Reference |

| Carboannulation | Pd(OAc)₂, PPh₃, Et₃N | o-allylaryl halides, internal alkynes | 60-88 | thieme-connect.comthieme-connect.com |

| Annulation | Pd(OAc)₂, CsOAc | 1-bromo-2-vinylbenzenes, alkynes | Excellent | thieme-connect.com |

| Carbene Insertion | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-bromobenzaldehydes, N-sulfonylhydrazones | Moderate-Good | thieme-connect.com |

Lewis Acid-Catalyzed Approaches to Substituted Naphthalenes

Lewis acid-catalyzed reactions offer an alternative pathway for constructing naphthalene skeletons. One notable method involves the rearrangement of vinylcyclopropenes. researchgate.net The choice of the Lewis acid catalyst can significantly influence the reaction's chemoselectivity. For instance, using BF₃·OEt₂ as a catalyst typically favors the formation of naphthalenes, whereas other catalysts like Cu(OTf)₂ may lead to indene derivatives. acs.orgacs.org This method proceeds under mild conditions and can produce naphthalenes in good to high yields. acs.org

A dual-catalyst system employing a Lewis acid and 3,4,5-trimethylphenol has also been developed for the cascade ring-opening and cyclization of donor-acceptor cyclopropanes to synthesize a variety of substituted naphthalenes. nih.gov

| Catalyst | Substrate Type | Key Transformation | Yield | Reference |

| BF₃·OEt₂ | Vinylcyclopropenes | Skeletal Rearrangement | Good-High | acs.orgacs.org |

| FeCl₃ | Aryl acetaldehydes, Alkynes | Annulation | Good | researchgate.net |

| Lewis Acid & 3,4,5-trimethylphenol | Donor-Acceptor Cyclopropanes | Cascade Ring-Opening/Cyclization | Moderate-High | nih.gov |

Electrochemical Methods for Naphthalene Derivative Synthesis

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry. oled-intermediates.com Anodic dehydrogenative sp2-coupling reactions of naphthols have been utilized to create novel polycyclic naphthalenone motifs. nih.gov While direct electrochemical synthesis of this compound has not been specifically reported, the principles of oxidative coupling could potentially be adapted. This method avoids the need for prefunctionalization of arene groups and often proceeds under mild conditions, though controlling selectivity can be a challenge. nih.gov The solvent can play a crucial role in directing the reaction pathway, as demonstrated by the formation of different products from the oxidation of 4-methoxy-1-naphthol in different solvents. nih.gov

Domino and Cascade Reactions in Naphthalene Ring Formation

Domino and cascade reactions provide an efficient and atom-economical approach to building complex molecular architectures like the naphthalene ring system from simple precursors in a single operation. mdpi.com An interesting domino reaction for synthesizing substituted naphthyl ketones involves the in situ incorporation of an acetal followed by intramolecular heteroalkyne metathesis/annulation. acs.org

Another effective strategy uses Morita–Baylis–Hillman (MBH) acetates, which react with active methylene compounds in a domino sequence to afford highly functionalized naphthalenes in good to excellent yields. mdpi.com This approach strategically positions reactive sites to capture intermediates in subsequent cyclization steps. mdpi.com Furthermore, palladium-catalyzed domino processes involving Heck carbopalladation followed by cyclization and coupling have been developed to prepare highly substituted naphthalene derivatives. researchgate.net

Introduction of Fluorine Substituents

The introduction of fluorine into aromatic systems can be achieved either by using fluorinated starting materials or by late-stage fluorination of a pre-formed aromatic core. The former approach generally offers better control over regioselectivity.

A classic method for introducing a fluorine atom is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from a corresponding aniline. chemicalbook.comgoogle.comgoogle.com This method could be applied to synthesize a 1-fluoronaphthalene (B124137) precursor from 1-naphthylamine (B1663977). chemicalbook.com

Direct fluorination of naphthalene derivatives can be achieved using elemental fluorine, typically diluted with an inert gas, in an inert solvent. google.com This process can provide fluorinated derivatives with a high degree of specificity. google.com Another approach for electrophilic fluorination involves reagents such as those containing the NF₄⁺ cation, which can substitute hydrogen atoms on an aromatic ring with fluorine. google.comdtic.mildtic.mil

A more advanced strategy involves the construction of the fluorinated ring system itself. For example, the intramolecular vinylic substitution of gem-difluoroalkenes, triggered by carbon nucleophiles, can proceed in a 6-endo-trig fashion to create 3-fluoro-1,2-dihydronaphthalenes. These intermediates can then be readily aromatized to yield 2-fluoronaphthalenes. doi.org This methodology provides access to fluoronaphthalene compounds that are less accessible through conventional electrophilic fluorination methods. doi.org

Electrophilic Fluorination Strategies for Aromatic Systems

Electrophilic fluorination is a direct method for creating a C-F bond on an electron-rich aromatic ring. wikipedia.org This approach involves a reagent that delivers an electrophilic fluorine species ("F+") to the nucleophilic aromatic substrate, which in this case would be 3-(2-fluorophenyl)naphthalene. acsgcipr.org

Cesium fluoroxysulfate (CsFO₄S) is a powerful electrophilic fluorinating agent capable of fluorinating various aromatic compounds, including naphthalene derivatives, often at room temperature. acs.orgacs.org The reaction proceeds via an electrophilic aromatic substitution mechanism. For the target molecule, the 3-(2-fluorophenyl)naphthalene precursor would be treated with CsFO₄S in a suitable solvent. The regioselectivity would be dictated by the directing effects of the 2-fluorophenyl substituent, which would likely favor fluorination at the activated positions of the naphthalene ring system.

Table 1: Examples of Aromatic Fluorination with Cesium Fluoroxysulfate This table presents representative data for the fluorination of naphthalene systems using CsFO₄S, illustrating typical conditions and outcomes.

| Substrate | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Naphthalene | CH₃CN | 20 | 1-Fluoronaphthalene, 2-Fluoronaphthalene | 55 (total) |

| 1-Methoxynaphthalene | CH₃CN | 20 | 4-Fluoro-1-methoxynaphthalene | 85 |

| Dibenzofuran | CH₃CN/H₂O | 20 | 3-Fluorodibenzofuran | 70 |

Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and versatile electrophilic fluorinating agents due to their stability, selectivity, and ease of handling compared to elemental fluorine. wikipedia.orgacsgcipr.org Prominent examples include Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). researchgate.netrsc.org These reagents react with electron-rich aromatic compounds to introduce fluorine. wikipedia.org The reaction of 3-(2-fluorophenyl)naphthalene with an N-fluoro reagent, potentially in the presence of a Lewis or Brønsted acid to enhance reactivity, would be a viable route to the desired product. researchgate.net The choice of reagent and conditions can influence the regioselectivity and yield of the fluorination. nih.govresearchgate.net

Table 2: Representative Electrophilic Fluorination of Aromatics with N-Fluoro Reagents This table showcases the application of common N-Fluoro reagents for the fluorination of aromatic substrates.

| Substrate | N-Fluoro Reagent | Conditions | Product | Yield (%) |

| N,N-Dimethylaniline | Selectfluor | Acetonitrile, RT | 2-Fluoro & 4-Fluoro derivatives | Minor |

| Phenol | NFSI | Acetonitrile, RT | Mixture of o- and p-fluorophenols | Good |

| Anisole | Selectfluor / Triflic Acid | Dichloromethane, RT | 4-Fluoroanisole | 90 |

Nucleophilic Fluorination Approaches (e.g., [¹⁸F]fluoride ion reactions)

Nucleophilic fluorination is particularly important in radiochemistry for the synthesis of positron emission tomography (PET) tracers, using the isotope fluorine-18 (B77423) ([¹⁸F]). nih.gov This method typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, nitro group, or a trialkylammonium salt) by a nucleophilic fluoride (B91410) source like [¹⁸F]KF or [¹⁸F]TBAF. acs.orgnih.gov To apply this to the synthesis of this compound, a precursor such as 1-bromo-3-(2-fluorophenyl)naphthalene or a diaryliodonium salt would be required. The reaction of this precursor with a fluoride salt, often enhanced by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) or conducted in an ionic liquid, would yield the target compound. researchgate.netmdpi.com

Fluorine Introduction via Organometallic Intermediates

Modern synthetic chemistry often utilizes transition-metal-catalyzed reactions to form C-F bonds. One strategy involves the reaction of an organometallic intermediate with a fluorine source. For instance, an aryl boronic acid or ester can undergo copper-mediated fluorination. acs.org In a hypothetical synthesis, 3-(2-fluorophenyl)naphthalene-1-boronic acid could be synthesized and then subjected to a copper catalyst and a fluoride source to install the fluorine atom. Another advanced method involves the oxidative fluorination of a Pd(IV) complex. rsc.org These organometallic routes can offer high selectivity and functional group tolerance. nih.gov

Deaminative Fluorination of Precursor Amines

The Balz-Schiemann reaction and related methods provide a classical yet effective route to fluoroarenes from primary aromatic amines. researchgate.net This process involves the conversion of an amine to a diazonium salt, followed by decomposition in the presence of a fluoride source (traditionally tetrafluoroborate, BF₄⁻) to yield the aryl fluoride. chemicalbook.comgoogle.com To synthesize the target molecule, 3-(2-fluorophenyl)naphthalen-1-amine would be the required precursor. This amine would be diazotized using sodium nitrite (B80452) in the presence of an acid, and the resulting diazonium salt would be thermally or photolytically decomposed to yield this compound. More recent developments include copper-mediated Sandmeyer-type fluoro-deamination reactions that can proceed under milder conditions. nih.govnih.govacs.org

Table 3: Comparison of Deaminative Fluorination Methods This table compares the classical Balz-Schiemann reaction with a modern copper-mediated alternative.

| Method | Precursor | Reagents | Key Features |

| Balz-Schiemann | Aryl Amine | 1. NaNO₂, HBF₄ 2. Heat | Requires isolation of diazonium tetrafluoroborate salt; often requires high temperatures. |

| Cu-Mediated Sandmeyer | Aryl Amine | 1. RONO, HF-Pyridine 2. Cu(I) source | Proceeds under milder conditions; avoids isolation of potentially unstable diazonium salts. |

Synthetic Routes to the 2-Fluorophenyl Moiety

The 2-fluorophenyl group is a common structural motif, and various methods exist for its synthesis and incorporation. Typically, this moiety is introduced as a pre-formed building block via cross-coupling reactions. The synthesis of the necessary organometallic reagents is a critical first step.

One of the most common precursors is 2-fluorophenylboronic acid . It can be prepared from 2-bromofluorobenzene via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. This boronic acid is a versatile reagent for Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

Alternatively, a 2-fluorophenyl Grignard reagent can be prepared by reacting 2-bromofluorobenzene or 2-chlorofluorobenzene with magnesium metal in an ethereal solvent like THF. google.comresearchgate.net This organomagnesium compound is a powerful nucleophile used in various C-C bond-forming reactions.

Table 4: Common Precursors for the 2-Fluorophenyl Moiety This table outlines the synthesis and application of key 2-fluorophenyl organometallic reagents.

| Reagent | Starting Material | Synthetic Method | Common Application |

| 2-Fluorophenylboronic acid | 2-Bromofluorobenzene | 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ | Suzuki-Miyaura cross-coupling |

| 2-Fluorophenylmagnesium bromide | 2-Bromofluorobenzene | Mg, THF | Grignard additions, Negishi cross-coupling |

Ortho-Fluorination of Phenyl Derivatives

The introduction of a fluorine atom at the ortho position of a phenyl ring is a critical step in synthesizing one of the key precursors, (2-fluorophenyl)boronic acid. While direct fluorination of phenylboronic acid can be achieved, a common and effective laboratory-scale synthesis starts from an ortho-dihalogenated benzene derivative.

A widely used method involves the lithiation of 1-bromo-2-fluorobenzene followed by reaction with a borate ester. In this procedure, 1-bromo-2-fluorobenzene is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -75 °C) to generate an organolithium intermediate via lithium-halogen exchange. This intermediate is then quenched with a trialkyl borate, like triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield (2-fluorophenyl)boronic acid.

More advanced, though less direct for this specific precursor, are palladium-catalyzed fluorination methods. These reactions can convert arylboronic acids to aryl fluorides using electrophilic fluorine sources like Selectfluor, often requiring a silver(I) salt mediator or specialized heteroleptic palladium complexes to facilitate the C-F bond formation.

Coupling Reactions for Phenyl Ring Assembly

The central transformation in the synthesis of this compound is the construction of the C-C bond between the naphthalene and phenyl moieties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose, offering compatibility with a wide range of functional groups, including fluorides.

This strategy involves the palladium-catalyzed reaction between an organoboron compound, specifically (2-fluorophenyl)boronic acid, and an aryl halide, in this case, a 1-fluoro-3-halonaphthalene, such as 1-fluoro-3-bromonaphthalene.

The synthesis of the 1-fluoro-3-bromonaphthalene precursor is not trivial. Direct electrophilic bromination of 1-fluoronaphthalene typically yields a mixture of isomers, with the 4- and 5-positions being favored. Therefore, a regioselective synthesis is required, which can be achieved through a directed ortho-metalation approach or by starting from a pre-functionalized naphthalene ring system. For instance, a multi-step synthesis involving lithiation and subsequent reaction with a bromine source can provide the desired 3-bromo isomer chemicalbook.com. The foundational 1-fluoronaphthalene is commonly prepared via the Schiemann reaction, which involves the diazotization of 1-naphthylamine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt google.com.

With both precursors in hand, the Suzuki-Miyaura coupling proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the 1-fluoro-3-bromonaphthalene, followed by transmetalation with the (2-fluorophenyl)boronic acid (activated by the base), and finally, reductive elimination to yield the target compound, this compound, and regenerate the palladium(0) catalyst.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Suzuki-Miyaura coupling for synthesizing this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, solvent system, and temperature. Research on the synthesis of fluorinated biaryl derivatives provides a framework for selecting optimal conditions mdpi.comnih.gov.

Catalyst and Ligand: The palladium source is crucial. Common choices include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is equally important, as it stabilizes the palladium center and facilitates the steps of the catalytic cycle. Simple phosphine ligands like triphenylphosphine (PPh₃) are often effective, while more sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, can improve yields for challenging couplings.

Base: A base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can influence the outcome, with Cs₂CO₃ often proving effective in difficult cases vu.nl.

Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Temperature: The reaction temperature is another key variable. While some high-activity catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions require heating, often in the range of 80-110 °C, to achieve a reasonable reaction rate and high conversion vu.nl.

The following interactive table summarizes how variations in these parameters can influence the reaction outcome, based on findings from related Suzuki-Miyaura cross-coupling reactions.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 10 | Good |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 6 | High |

| Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF/H₂O | 110 | 4 | Very High |

| Pd/C (10) | - | Na₂CO₃ | EtOH/H₂O | 75 | 8 | Good |

This table is illustrative, based on typical conditions for Suzuki-Miyaura reactions, and specific yields would require experimental determination for the synthesis of this compound.

Elucidation and Advanced Spectroscopic Characterization of 1 Fluoro 3 2 Fluorophenyl Naphthalene

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. This analysis is crucial for accurately interpreting infrared (IR) and Raman spectra. The process involves calculating the contribution of each internal coordinate to the normal vibrational modes. Currently, no specific PED analysis for 1-Fluoro-3-(2-fluorophenyl)naphthalene has been published.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Precise Mass Determination and Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise mass of a molecule, which in turn allows for the unambiguous validation of its elemental composition. For this compound (molecular formula C₁₆H₁₀F₂), the theoretical monoisotopic mass would be calculated and compared against an experimental value, typically with an accuracy in the parts-per-million (ppm) range. This data is essential for confirming the identity of a newly synthesized compound. However, specific HRMS data for this compound has not been reported.

Fragmentation Pathway Elucidation and Structural Confirmation through MS/MS Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a fragmentation spectrum. This spectrum provides valuable information about the molecule's structure, as the fragmentation patterns are characteristic of the compound's chemical bonds and functional groups. Analysis of the fragmentation pathways of this compound would offer definitive structural confirmation. Such an analysis has not been documented in available scientific literature.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Absorption Characteristics and Electronic Transitions in the UV-Vis Region

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of a fluorinated phenylnaphthalene derivative would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic naphthalene (B1677914) and phenyl rings. The position (λmax) and intensity of these bands are influenced by the substitution pattern. Specific absorption maxima and details of the electronic transitions for this compound are not currently available.

Molar Extinction Coefficient Determination for Quantitation and Photophysical Studies

The molar extinction coefficient (or molar absorptivity, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law and is a critical parameter for quantitative analysis and for calculating other photophysical properties like oscillator strength and fluorescence quantum yields. This value is specific to each absorption band. The molar extinction coefficient(s) for this compound have not been experimentally determined or published.

Photoluminescence Properties (Fluorescence, Phosphorescence) of the Fluorinated Naphthalene Scaffold

The photoluminescence of this compound is expected to be governed by the electronic properties of its constituent aromatic systems: the fluoronaphthalene core and the fluorophenyl substituent. The photophysical behavior of naphthalene and its derivatives is well-documented, providing a strong basis for predicting the fluorescence and phosphorescence characteristics of the target molecule. niscpr.res.innih.gov

Fluorescence:

Naphthalene itself is a known fluorescent compound, exhibiting emission in the ultraviolet region. aatbio.com The introduction of a fluorine atom onto the naphthalene ring, as in 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene, generally results in subtle shifts in the absorption and fluorescence spectra. aip.org Low-temperature fluorescence and absorption spectra of these simpler fluoronaphthalenes have been studied in detail, revealing characteristic vibronic structures. aip.org For this compound, the naphthalene scaffold is the primary fluorophore. The presence of the 1-fluoro substituent is anticipated to have a modest effect on the emission wavelength and quantum yield compared to unsubstituted naphthalene.

The 2-fluorophenyl group at the 3-position will further modulate the electronic properties. Depending on the dihedral angle between the naphthalene and phenyl rings, electronic communication between the two systems can occur, potentially leading to shifts in the emission maxima and influencing the fluorescence quantum yield. The electronic nature of substituents on related naphthalene diimides has been shown to significantly impact their photophysical properties. researchgate.netphotobiology.com

Phosphorescence:

Phosphorescence is the emission of light from a triplet excited state. libretexts.org While naphthalene and its derivatives can exhibit phosphorescence, particularly at low temperatures in rigid matrices, the introduction of a heavy atom typically enhances this process (the heavy-atom effect). Fluorine, being a relatively light halogen, is not expected to induce a significant heavy-atom effect. researchgate.net Therefore, the phosphorescence of this compound is likely to be weak at room temperature, similar to other fluorinated aromatic hydrocarbons. The triplet state energy levels and the rate of intersystem crossing will be influenced by the combined electronic effects of the fluoro and fluorophenyl substituents.

A summary of expected photoluminescence properties is presented in the interactive table below, based on data for related compounds.

| Property | Expected Characteristic for this compound | Basis of Analogy |

| Fluorescence Emission | Likely in the UV-A or near-visible region, originating from the naphthalene core. | Based on the fluorescence of naphthalene and its simple fluorinated derivatives. aip.org |

| Fluorescence Quantum Yield | Moderate, influenced by the electronic coupling between the naphthalene and fluorophenyl rings. | General behavior of substituted naphthalenes. nih.gov |

| Phosphorescence | Weak at room temperature due to the absence of a significant heavy-atom effect. | Fluorine's low atomic number does not strongly promote intersystem crossing. researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted by examining the crystal structures of analogous fluorinated biaryl and aromatic compounds. acs.orgnih.govbeilstein-journals.org X-ray crystallography would provide definitive information on the molecule's three-dimensional structure and how it arranges in a crystalline lattice.

Analysis of Molecular Geometry and Bond Parameters

The molecular geometry of this compound will be characterized by the spatial arrangement of its two aromatic rings. The key geometric parameter is the dihedral angle between the naphthalene ring system and the 2-fluorophenyl ring. This angle is determined by a balance of steric hindrance between adjacent hydrogen and fluorine atoms and the tendency for π-conjugation, which would favor planarity. In many substituted biaryl systems, a twisted conformation is adopted to relieve steric strain. acs.org

The bond lengths and angles within the naphthalene and phenyl rings are expected to be largely consistent with standard values for sp²-hybridized carbon atoms. The C-F bond lengths will be characteristic of aromatic fluorides. High-resolution microwave spectroscopy on 1- and 2-fluoronaphthalene has provided precise rotational constants and structural parameters for these simpler systems.

An interactive table summarizing the expected bond parameters is provided below.

| Parameter | Expected Value Range | Basis of Analogy |

| C-C (aromatic) | 1.36 - 1.42 Å | Standard values for aromatic rings. |

| C-H (aromatic) | ~1.08 Å | Standard values for aromatic C-H bonds. |

| C-F (aromatic) | ~1.35 Å | Typical C-F bond lengths in fluorinated aromatic compounds. |

| Dihedral Angle (Naphthalene-Phenyl) | Likely non-planar (twisted) | Steric hindrance in ortho-substituted biaryls. acs.org |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal packing of this compound will be dictated by a variety of non-covalent interactions. The presence of fluorine atoms introduces the possibility of specific intermolecular contacts that are crucial in the crystal engineering of fluorinated compounds. nih.govresearchgate.net

C-H···F Hydrogen Bonding: Weak C-H···F hydrogen bonds are often observed in the crystal structures of fluorinated organic molecules. researchgate.netmdpi.com These interactions, while weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

Computational and Theoretical Investigations of 1 Fluoro 3 2 Fluorophenyl Naphthalene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to calculate the electronic structure of many-body systems, such as molecules. For 1-Fluoro-3-(2-fluorophenyl)naphthalene, DFT calculations are instrumental in elucidating its fundamental chemical properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, a key structural feature is the rotational freedom around the single bond connecting the naphthalene (B1677914) and the phenyl rings.

Due to the presence of the fluorine atom at the ortho-position of the phenyl ring, significant steric hindrance is expected between the two aromatic systems. DFT calculations predict that to minimize this steric repulsion, the molecule adopts a non-planar, twisted conformation in its ground state. The most critical parameter in this analysis is the dihedral angle between the plane of the naphthalene ring and the plane of the fluorophenyl ring. Highly twisted conformations are common in ortho-substituted biaryl systems, which can lead to unique electronic properties. semanticscholar.org The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the configuration with the minimum energy is found.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Description | Predicted Value |

| Dihedral Angle (C-C-C-C) | Angle between the naphthalene and phenyl rings | ~ 50°-70° |

| C-F Bond Length (Naphthalene) | Length of the C-F bond on the naphthalene ring | ~ 1.37 Å |

| C-F Bond Length (Phenyl) | Length of the C-F bond on the phenyl ring | ~ 1.36 Å |

| C-C Bond Length (Inter-ring) | Length of the bond connecting the two rings | ~ 1.49 Å |

Note: The values in this table are representative and based on typical DFT calculations for similar fluorinated aromatic compounds.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov

For this compound, DFT calculations reveal the energy levels and spatial distribution of these orbitals. semanticscholar.org

HOMO: The HOMO is typically localized on the more electron-rich part of the molecule. In this case, the HOMO is expected to be predominantly distributed across the π-system of the naphthalene ring.

LUMO: The LUMO is associated with the more electron-deficient region. The electron-withdrawing nature of the fluorine atom on the phenyl ring suggests the LUMO will be primarily located on the 2-fluorophenyl moiety.

This spatial separation of the HOMO and LUMO is a characteristic feature of highly twisted donor-acceptor type molecules and has significant implications for charge transfer processes. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Description | Predicted Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | ~ -6.2 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.7 eV |

Note: These energy values are hypothetical, based on typical results for related aromatic compounds from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the perspective of an approaching reagent, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is mapped onto the molecule's electron density surface, with colors indicating the potential. psu.edu

In the MEP map of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potentials are expected to be localized around the highly electronegative fluorine atoms.

Positive Regions (Blue): These areas represent electron deficiency and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP map provides a powerful qualitative prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions. psu.edursc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and other intramolecular interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govhindex.org

For this compound, NBO analysis can reveal key stabilizing interactions:

LP → σ and LP → π interactions:** The lone pairs (LP) on the fluorine atoms can donate electron density into the antibonding (σ* or π*) orbitals of the adjacent rings. This hyperconjugative interaction is a form of intramolecular charge transfer that stabilizes the molecule. rsc.org

By quantifying the E(2) energies, NBO analysis confirms the occurrence of intramolecular charge transfer and helps explain the charge distribution predicted by the MEP map. nih.gov

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (F1 on Naphthalene) | π* (Aromatic C-C) | ~ 2.5 | Lone Pair → Antibonding π |

| LP (F2 on Phenyl) | π* (Aromatic C-C) | ~ 2.8 | Lone Pair → Antibonding π |

| π (Naphthalene C=C) | π* (Phenyl C=C) | ~ 5.0 | π-conjugation |

Note: E(2) values are representative examples illustrating the type of data obtained from NBO analysis.

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can predict the frequencies and intensities of these vibrations. However, theoretical calculations are typically performed under the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations. This leads to a systematic overestimation of the vibrational frequencies.

To improve the agreement between theoretical and experimental spectra, a numerical scaling factor is applied to the calculated frequencies. researchgate.net This factor is generally derived by comparing calculated and experimental data for a range of similar compounds. For calculations using the B3LYP functional, a common scaling factor is around 0.96-0.98. researchgate.net

The simulated spectra for this compound would show characteristic peaks for specific functional groups, aiding in structural confirmation.

Table 4: Predicted Vibrational Frequencies for Key Modes

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) (Calculated) | Predicted Wavenumber (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | Stretching of C-H bonds on the rings | ~ 3150 - 3250 | ~ 3024 - 3120 |

| Aromatic C=C Stretch | Stretching of carbon-carbon double bonds | ~ 1550 - 1650 | ~ 1488 - 1584 |

| C-F Stretch | Stretching of the carbon-fluorine bonds | ~ 1180 - 1280 | ~ 1133 - 1229 |

| Ring Puckering/Deformation | Out-of-plane bending of the aromatic rings | ~ 750 - 900 | ~ 720 - 864 |

Note: Wavenumber ranges are typical for aromatic compounds and are presented for illustrative purposes. The scaled values assume a scaling factor of 0.96.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. Quantum chemical calculations, primarily using Density Functional Theory (DFT), allow for the accurate prediction of chemical shifts (δ) and spin-spin coupling constants (J).

The process involves geometry optimization of the molecule, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. The choice of functional and basis set is critical for achieving high accuracy. Studies on similar fluorinated organic molecules have shown that dispersion-corrected functionals, such as ωB97XD, combined with a suitable basis set like 6-31+G(d,p) or aug-cc-pvdz, provide reliable results for ¹⁹F chemical shifts. nsf.govrsc.org While gas-phase calculations can be sufficient, the inclusion of implicit solvation models can refine the accuracy by accounting for the solvent environment. nsf.gov

For this compound, two distinct ¹⁹F signals are expected. The chemical shift of each fluorine atom is highly sensitive to its local electronic environment, which is influenced by the aromatic system and the through-space interaction between the two fluorine atoms. Calculations would predict not only the ¹⁹F and ¹H chemical shifts but also the various coupling constants, including ¹H-¹H, ¹⁹F-¹⁹F, and ¹H-¹⁹F couplings, which are invaluable for confirming the molecular structure. Although specific experimental data for this compound is not publicly available, computational predictions provide a robust hypothesis for its NMR spectrum.

Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) This table is a representative example of data that would be generated from a DFT calculation (e.g., at the ωB97XD/aug-cc-pvdz level of theory). Actual values would require specific computation.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Reference Compound |

| ¹⁹F | 1-position (Naphthalene) | -115.8 | CFCl₃ |

| ¹⁹F | 2'-position (Phenyl) | -119.2 | CFCl₃ |

| ¹H | 2-position | 7.45 | TMS |

| ¹H | 4-position | 8.10 | TMS |

| ¹H | 5-position | 7.95 | TMS |

Time-Dependent DFT (TD-DFT) for Electronic Excitation and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and corresponding oscillator strengths. faccts.de This method allows for the interpretation of the electronic transitions that give rise to the observed absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene and phenyl aromatic systems. TD-DFT calculations, often performed on a previously optimized ground-state geometry, can predict the wavelength of maximum absorption (λ_max) and the intensity of these transitions. researchgate.net Functionals like B3LYP, PBE0, and CAM-B3LYP are commonly employed. respectprogram.orgreddit.com The simulation provides a detailed picture of which molecular orbitals are involved in each electronic excitation. For instance, the lowest energy transitions would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are typically delocalized across the π-conjugated system.

Table 2: Illustrative TD-DFT Results for Major Electronic Transitions in this compound This table represents typical output from a TD-DFT calculation, showing the predicted absorption wavelengths (λ), excitation energies (E), oscillator strengths (f), and the nature of the transitions.

| Transition | Predicted λ (nm) | Excitation Energy (E, eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 315 | 3.94 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 288 | 4.31 | 0.42 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 254 | 4.88 | 0.75 | HOMO → LUMO+1 (75%) |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational flexibility and interactions with the solvent. nih.govnih.gov For this compound, the key flexible element is the torsional angle around the C-C single bond connecting the naphthalene and phenyl rings.

MD simulations can be used to explore the potential energy surface related to this rotation. wustl.edu By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO, or ethanol) over a sufficient timescale (nanoseconds to microseconds), one can determine the preferred conformations and the energy barriers between them. wustl.eduresearchgate.net The dihedral angle between the two aromatic rings is expected to be non-zero in the lowest energy conformation due to steric hindrance between the hydrogen atoms on the adjacent rings. The fluorine substituents can also influence this conformational preference through electrostatic interactions. These simulations can reveal the distribution of conformers in solution at a given temperature, providing a more realistic model than a static, gas-phase calculation.

Calculation of Global Chemical Descriptors

Global chemical descriptors, derived from Conceptual DFT, provide a quantitative measure of a molecule's reactivity and stability. nih.govnih.gov These descriptors are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Table 3: Calculated Global Chemical Descriptors (Illustrative) Based on energies from a DFT calculation.

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | - | -6.2 eV |

| LUMO Energy | E_LUMO | - | -1.5 eV |

| HOMO-LUMO Gap | E_gap | E_LUMO - E_HOMO | 4.7 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.35 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.85 eV |

| Electrophilicity Index | ω | χ² / (2η) | 3.15 eV |

Investigation of Non-linear Optical (NLO) Properties through Hyperpolarizability Calculations

Molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net The key parameter for second-order NLO activity is the first hyperpolarizability (β). Computational chemistry provides a direct route to calculating this property.

Methods such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and DFT can be used to compute the components of the hyperpolarizability tensor. nih.govdtic.mil The magnitude of the total hyperpolarizability (β_tot) indicates the NLO response of the molecule. For a molecule to have a non-zero β, it must lack a center of inversion. While this compound itself is not a classic donor-acceptor NLO chromophore, its extended aromatic system could lead to a measurable NLO response. Calculations can quantify this potential and guide the design of related molecules with enhanced NLO properties. The results are often compared to a standard reference material like urea. nih.gov

Table 4: Calculated First Hyperpolarizability (β) Components (Illustrative) Values are representative of a computational study and are typically reported in electrostatic units (esu).

| Component | Calculated Value (x 10⁻³⁰ esu) |

| β_xxx | 5.8 |

| β_xyy | 1.2 |

| β_xxy | 0.9 |

| β_yyy | 2.5 |

| β_zzz | 0.5 |

| β_tot | 10.9 |

| Urea (reference) | 0.37 |

Quantum Chemical Studies on the Stability and Aromaticity of the Naphthalene Core with Fluorine Substitution

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic conjugated systems. The substitution of hydrogen with fluorine can perturb the electronic structure of the naphthalene core, thereby affecting its aromaticity.

Computational methods can quantify aromaticity using various indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates high aromaticity.

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electron-delocalization-based indices.

Studies on fluorinated polycyclic aromatic hydrocarbons (PAHs) suggest that fluorine substitution tends to weaken the aromatic character of the ring to which it is attached. elsevierpure.com This is attributed to the inductive electron-withdrawing effect of fluorine. For this compound, one would expect a slight reduction in the aromaticity of the substituted naphthalene ring compared to unsubstituted naphthalene, an effect that can be precisely quantified through these computational indices.

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of electronic and steric effects governed by its unique substitution pattern. This article explores the reactivity and reaction mechanisms of this bifluorinated biaryl system, focusing on substitution, the directing role of fluorine, cycloadditions, and redox pathways.

Reactivity and Reaction Mechanisms of 1 Fluoro 3 2 Fluorophenyl Naphthalene

The reactivity of 1-Fluoro-3-(2-fluorophenyl)naphthalene is dictated by the characteristics of its constituent parts: a naphthalene (B1677914) ring system and a fluorophenyl substituent. The presence of two fluorine atoms, one on each aromatic system, introduces significant electronic modifications that influence the compound's behavior in various chemical transformations.

Synthesis and Characterization of Analogues and Derivatives of 1 Fluoro 3 2 Fluorophenyl Naphthalene

Rational Design and Synthesis of Structurally Related Fluorinated Naphthalenes

The rational design of analogues of 1-Fluoro-3-(2-fluorophenyl)naphthalene is primarily guided by the desire to modulate its physicochemical and biological properties through systematic structural modifications. The core scaffold, a 1,3-disubstituted naphthalene (B1677914), offers several avenues for derivatization. Key to the synthesis of these analogues is the strategic introduction of substituents on both the naphthalene and the phenyl rings.

A prevalent and versatile method for constructing the C-C bond between the naphthalene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a base. restek.comchemicalbook.comchemicalbook.com For the synthesis of this compound and its analogues, this can be achieved by coupling a 1-fluoro-3-halonaphthalene with a (2-fluorophenyl)boronic acid, or vice versa. The choice of coupling partners and reaction conditions, including the palladium catalyst, ligand, base, and solvent, can significantly impact the reaction's yield and selectivity. restek.com

For instance, the synthesis of the key precursor, 3-bromo-1-fluoronaphthalene (B577115), can be achieved from 1-fluoronaphthalene (B124137) through a bromination reaction. chemicalbook.com The starting material, 1-fluoronaphthalene, can be synthesized from 1-naphthylamine (B1663977) via a diazotization reaction followed by a Schiemann reaction or by direct fluorination using reagents like Selectfluor. nih.govnih.gov

The rational design of analogues often involves:

Varying the substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring can alter the electronic properties of the entire molecule.

Altering the position of the fluorine atoms: Shifting the fluorine atom on either the naphthalene or the phenyl ring can lead to significant changes in conformation and reactivity.

Comparative Spectroscopic Analysis of Derivatives to Elucidate Structure-Property Relationships

The characterization of newly synthesized analogues of this compound relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable tools in this regard.

¹⁹F NMR spectroscopy is particularly powerful for characterizing fluorinated compounds. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, providing valuable information about the electronic effects of neighboring substituents. biophysics.orgman.ac.uk In a series of analogues, changes in the ¹⁹F chemical shifts can be correlated with the electronic nature of the substituents, offering insights into structure-property relationships. Furthermore, through-bond and through-space J-couplings between fluorine and other nuclei (¹H, ¹³C, or other ¹⁹F nuclei) provide crucial information for structural elucidation. sigmaaldrich.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compounds and to study their fragmentation patterns. nih.govnist.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the synthesized molecules. amanote.com The fragmentation patterns observed in the mass spectrum can offer additional structural clues.

The following table presents hypothetical spectroscopic data for a series of 1-fluoro-3-aryl-naphthalene derivatives to illustrate how comparative analysis can be used.

| Compound | Aryl Substituent | ¹⁹F Chemical Shift (ppm, Naphthalene-F) | ¹⁹F Chemical Shift (ppm, Phenyl-F) | Key ¹H NMR Signal (ppm, H-2 of Naphthalene) | Molecular Ion (m/z) |

| 1 | 2-Fluorophenyl | -115.2 | -118.5 | 7.55 (d, J=1.5 Hz) | 254.08 |

| 2 | Phenyl | -115.5 | - | 7.60 (d, J=1.4 Hz) | 236.09 |

| 3 | 4-Methoxyphenyl | -115.8 | - | 7.58 (d, J=1.4 Hz) | 266.10 |

| 4 | 4-Nitrophenyl | -114.9 | - | 7.65 (d, J=1.6 Hz) | 281.08 |

Note: The data in this table is illustrative and represents typical ranges and trends observed for similar fluorinated biaryl compounds.

Computational Studies on Analogues for Understanding Electronic and Conformational Variations

Computational chemistry provides invaluable insights into the electronic structure and conformational behavior of molecules, complementing experimental findings. Density Functional Theory (DFT) is a widely used method to model the properties of fluorinated aromatic compounds.

For analogues of this compound, computational studies can be used to:

Calculate electronic properties: Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and dipole moments can be calculated to understand the electronic nature of the molecules and predict their reactivity.

Simulate NMR spectra: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules with multiple fluorine atoms. nist.gov

The table below shows hypothetical computational data for a series of analogues, illustrating the type of information that can be obtained.

| Compound | Aryl Substituent | Calculated Dihedral Angle (°) | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| 1 | 2-Fluorophenyl | 55.2 | 2.8 | -6.2 | -1.1 |

| 2 | Phenyl | 50.5 | 1.5 | -6.1 | -1.0 |

| 3 | 4-Methoxyphenyl | 48.9 | 1.9 | -5.8 | -0.9 |

| 4 | 4-Nitrophenyl | 58.1 | 4.5 | -6.5 | -1.5 |

Note: The data in this table is illustrative and based on general principles of substituent effects on biaryl systems.

Investigation of Modifying Substitution Patterns on Naphthalene Reactivity

The reactivity of the this compound core can be significantly influenced by modifying the substitution patterns on either the naphthalene or the phenyl ring. The introduction of fluorine atoms and other functional groups can alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack.

For example, the presence of the electron-withdrawing fluorine atom at the 1-position of the naphthalene ring deactivates the ring towards electrophilic substitution compared to unsubstituted naphthalene. Conversely, this can make the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the fluorine atom.

The reactivity of the biaryl system can be probed through various chemical reactions, such as:

Further electrophilic aromatic substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed to determine the regioselectivity of the substitution and the relative reactivity of the different positions on the aromatic rings.

Metal-catalyzed cross-coupling reactions: The existing halide or triflate groups on the analogues can be used as handles for further functionalization via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the synthesis of more complex derivatives.

Reactions involving the fluorine substituents: Under certain conditions, the fluorine atoms themselves can be displaced or involved in specific chemical transformations.

Fluorine Position and its Influence on Chemical Behavior and Stability

The position of the fluorine atoms in this compound and its analogues is a critical determinant of their chemical behavior and stability. The C-F bond is known for its high strength and stability, which often imparts increased metabolic stability to drug molecules. beilstein-journals.org

The influence of fluorine's position manifests in several ways:

Conformational Control: The steric bulk of the fluorine atom, although relatively small, can influence the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings. An ortho-fluoro substituent on the phenyl ring, as in the parent compound, is expected to have a more significant impact on the rotational barrier compared to a meta- or para-fluoro substituent.

Intermolecular Interactions: The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds (C-F···H-X), which can influence crystal packing and interactions with biological targets.

Development of Novel Synthetic Routes to Access Diverse Chemical Space Around the Core Structure

While the Suzuki-Miyaura coupling is a workhorse for the synthesis of this compound and its analogues, the development of novel synthetic routes is crucial for accessing a wider chemical space and for synthesizing derivatives that may not be readily accessible through traditional methods.

Some emerging strategies include:

C-H Activation/Functionalization: Direct C-H functionalization of the naphthalene or phenyl rings offers a more atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials like halides or boronic acids.

Domino or Cascade Reactions: Designing multi-step reactions that proceed in a single pot can significantly improve synthetic efficiency. For example, a sequence involving a coupling reaction followed by an intramolecular cyclization could be envisioned to build more complex fused systems based on the 1-fluoro-3-phenylnaphthalene scaffold.

Flow Chemistry: The use of microreactor technology can offer advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial for reactions involving hazardous reagents or intermediates.

By exploring these novel synthetic avenues, chemists can expand the library of this compound derivatives, paving the way for the discovery of new molecules with tailored properties for various applications.

Q & A

Q. What synthetic routes are commonly employed for preparing 1-Fluoro-3-(2-fluorophenyl)naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and naphthalene precursors. For example, a fluorophenyl boronic acid derivative could couple with a brominated naphthalene under palladium catalysis. Optimization includes testing solvent systems (e.g., toluene/water), base selection (K₂CO₃ or Cs₂CO₃), and temperature (80–110°C). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; deshielding effects in ¹H NMR distinguish aromatic protons near fluorine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- Melting Point Analysis : Compare experimental values (e.g., ~79°C for naphthalene analogs) to literature to assess purity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Lipophilicity (logP) : Estimated via computational tools (e.g., ChemAxon) to predict solubility in organic solvents (e.g., dichloromethane, DMSO).

- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>215°C for analogs ).

- Fluorescence Properties : UV-vis and fluorescence spectroscopy assess potential as a fluorophore in imaging studies.

These properties guide solvent selection for reactions, storage conditions (desiccated, inert atmosphere), and biological assay compatibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation of saturated solutions in dichloromethane/hexane at 4°C promotes single-crystal formation.

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a CCD detector. Fluorine atoms require high-resolution data (θ > 25°) due to their strong scattering .

- Refinement : SHELXL refines anisotropic displacement parameters for fluorine. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis to confirm packing interactions .

Q. What methodologies are recommended for assessing the metabolic pathways and toxicokinetics of fluorinated naphthalene derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate with hepatic microsomes (human/rat) and NADPH cofactor. LC-MS/MS identifies metabolites (e.g., hydroxylated or glucuronidated products) .

- In Vivo Studies : Administer via oral gavage or inhalation (dose range: 10–100 mg/kg). Collect plasma/urine over 24h; quantify 1-fluoronaphthol as a biomarker .

- Risk Assessment : Apply ATSDR’s systematic review framework (Steps 2–8 ), including bias assessment (Tables C-6/C-7 ) and confidence ratings (high/moderate/low ).

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to map electron density. Fluorine’s electron-withdrawing nature lowers HOMO energy, reducing oxidative addition efficiency in Pd-catalyzed reactions.

- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy. Substituent position (ortho vs. para) on the phenyl ring affects steric hindrance and catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.